molecular formula C3H8ClN B13799557 N-Chloroisopropylamine CAS No. 26245-56-7

N-Chloroisopropylamine

Cat. No.: B13799557
CAS No.: 26245-56-7
M. Wt: 93.55 g/mol
InChI Key: IVXCVROGNYFLEO-UHFFFAOYSA-N
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Description

N-Chloroisopropylamine (synonyms: Isopropylchloramine, N-chloro-1-methylethylamine) is a chlorinated derivative of isopropylamine. It is synthesized via the oxidation of diisopropylcarbodiimide or its hydrolysis product, 1,3-diisopropylurea, using supercritical bleach (e.g., hypochlorite) . This compound is primarily associated with decontamination processes of organophosphorus agents like VX, where it forms as a degradation product .

Properties

CAS No.

26245-56-7

Molecular Formula

C3H8ClN

Molecular Weight

93.55 g/mol

IUPAC Name

N-chloropropan-2-amine

InChI

InChI=1S/C3H8ClN/c1-3(2)5-4/h3,5H,1-2H3

InChI Key

IVXCVROGNYFLEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Chloroisopropylamine can be synthesized through the chlorination of isopropylamine. The reaction typically involves the use of chlorine gas (Cl2) as the chlorinating agent. The process is carried out under controlled conditions to ensure the selective formation of the N-chloro derivative. The reaction can be represented as follows:

(CH3)2CHNH2 + Cl2 → (CH3)2CHNCl + HCl\text{(CH3)2CHNH2 + Cl2 → (CH3)2CHNCl + HCl} (CH3)2CHNH2 + Cl2 → (CH3)2CHNCl + HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of chlorine gas into a solution of isopropylamine. The reaction is conducted in a reactor equipped with cooling systems to manage the exothermic nature of the chlorination process. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-Chloroisopropylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Reduction: It can be reduced back to isopropylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

N-Chloroisopropylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its reactivity makes it valuable in various chemical transformations.

    Biology: Due to its antimicrobial properties, it is studied for potential use in disinfectants and antiseptics.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent in medical applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The antimicrobial activity of N-Chloroisopropylamine is primarily due to its ability to release chlorine, which is a potent oxidizing agent. The chlorine released can disrupt the cell walls of microorganisms, leading to their death. The compound targets various molecular pathways, including the oxidation of cellular components and the disruption of metabolic processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of N-Chloroisopropylamine and Related Compounds
Compound Molecular Formula CAS Number Key Properties/Synthesis Toxicity/Applications
This compound Likely C₃H₈ClN Not explicitly stated Formed via oxidation of diisopropylcarbodiimide derivatives using supercritical bleach . Limited toxicity data; implicated in decontamination byproducts .
Diisopropylamine C₆H₁₅N 108-18-9 Base compound; used in pharmaceuticals and agrochemicals. Irritant; requires respiratory protection .
N-Nitrosodiisopropylamine C₆H₁₄N₂O 601-77-4 Nitrosamine formed via nitrosation of secondary amines. Suspected carcinogen; requires PPE (gloves, particle filters) .
Ethylisopropylnitrosamine C₅H₁₂N₂O 16339-04-1 Nitrosamine with ethyl and isopropyl groups. Carcinogenic in animal studies; structural analog of other nitrosamines .
N-Bis(2-hydroxypropyl)nitrosamine C₆H₁₄N₂O₃ 53609-64-6 Hydroxylated nitrosamine. High experimental significance in toxicity (16/20 batches showed effects) .

Toxicity Profiles

  • This compound: Limited toxicity data available; indirect evidence suggests it is less acutely toxic than parent nerve agents but requires handling precautions .
  • Nitrosamines :
    • N-Nitrosodiisopropylamine : Classified as hazardous; chronic exposure linked to liver and kidney damage .
    • N-Nitrosobis(2-hydroxypropyl)amine : 80% of experimental batches (12/12) showed significant toxicity, highlighting its potency .
  • Diisopropylamine : Causes severe skin/eye irritation; chronic exposure may affect respiratory systems .

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